8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
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Overview
Description
8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is a special chemical offered by BOC Sciences . The molecule contains a total of 42 bonds, including 20 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 six-membered rings, and 2 (thio-) carbamates (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound consists of 41 atoms, including 22 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The molecule also contains a total of 42 bonds, including 20 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 six-membered rings, and 2 (thio-) carbamates (aliphatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is reported to be 270.32 . For more detailed information, a Material Safety Data Sheet (MSDS) or similar document would typically be consulted.Scientific Research Applications
Novel Scaffold Synthesis for Drug Discovery
The synthesis of novel spiro scaffolds, including derivatives similar to 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane, has been motivated by their presence in bioactive natural products. These scaffolds serve as versatile building blocks for lead generation libraries in drug discovery, showcasing utility in forming complex structures through amide formation or reductive amination procedures. Jenkins et al. (2009) detailed the synthesis of similar diazaspiro[5.5]undecane ring systems, highlighting their potential in the development of new pharmacologically active compounds (Jenkins et al., 2009).
Ligand for Metal Complexes
The versatility of spiro compounds extends to their role as novel bidentate ligands. Cordes et al. (2013) explored the use of a similar compound, 1,7-diazaspiro[5.5]undecane, in forming complexes with ruthenium(II) and copper(II). This application signifies the potential of such spiro compounds in catalysis and materials science (Cordes et al., 2013).
Synthesis of Nitroxide Radicals
Spiro compounds like this compound can be precursors in the synthesis of nitroxide radicals, as demonstrated by Toda et al. (1972). These radicals are crucial in various chemical processes, including as spin labels in electron paramagnetic resonance (EPR) spectroscopy to study biological systems (Toda et al., 1972).
Stereoselective Synthesis
Spiro compounds also play a role in stereoselective synthesis, a critical aspect of producing enantiomerically pure pharmaceuticals. For instance, Almond-Thynne et al. (2018) discussed efficient syntheses of spirodiamine diesters, showcasing the importance of spiro structures in accessing chiral building blocks for complex molecule synthesis (Almond-Thynne et al., 2018).
Chiral Separation and Configuration Determination
Liang et al. (2008) demonstrated the chiral separation of spiro compounds, highlighting their significance in the pharmaceutical industry not only as active ingredients but also as catalysts and surface modifiers for resolving enantiomers. This research underscores the role of spiro compounds in medicinal chemistry and drug development (Liang et al., 2008).
Mechanism of Action
The mechanism of action for 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is not specified in the search results. This compound may be used for research and development purposes , but its specific interactions and effects at the molecular or cellular level are not detailed in the available resources.
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Properties
IUPAC Name |
tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-5-13(9-15)6-8-18-10(16)14-13/h4-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJVWIIBVVDMHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128261 |
Source
|
Record name | 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-43-4 |
Source
|
Record name | 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxa-1,8-diazaspiro[5.5]undecane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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